N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(1-methylindol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-18(23-3)16(10-13)20-19(22)11-14-12-21(2)17-7-5-4-6-15(14)17/h4-10,12H,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFARIYFFNGEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article summarizes the available research findings, including synthesis, biological evaluations, structure-activity relationships (SARs), and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- CAS Number : Not explicitly listed in the search results.
Synthesis
The synthesis of this compound typically involves the coupling of 2-(1-methyl-1H-indol-3-yl)acetic acid with 2-methoxy-5-methylphenylamine. This synthetic strategy allows for the introduction of functional groups that enhance biological activity.
Anti-inflammatory Effects
Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Table 1: COX Inhibition Data for Related Compounds
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Indomethacin | 0.21 | 2.60 |
| Compound A | 95.0 | 0.36 |
| Compound B | >100 | 0.29 |
These findings suggest that modifications to the indole and phenyl rings can enhance selectivity for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Anticancer Activity
The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Indole derivatives have been noted for their ability to disrupt cancer cell proliferation.
Case Study: Indole Derivatives in Cancer Therapy
A study evaluated a series of indole derivatives, including those structurally related to this compound, demonstrating significant cytotoxicity against various cancer cell lines. The results indicated:
- HeLa Cells : IC50 values ranged from 10 to 30 μM.
- MCF7 Cells : IC50 values were approximately 15 μM.
These results highlight the potential for developing indole-based compounds as novel anticancer agents .
Structure–Activity Relationships (SAR)
The biological activity of this compound can be understood through SAR studies. Key observations include:
- Substituent Effects : Electron-donating groups on the phenyl ring enhance anti-inflammatory activity.
- Indole Modifications : Substituents on the indole nitrogen influence cytotoxicity and selectivity towards cancer cells.
- Acetamide Functionality : The acetamide group is critical for maintaining solubility and bioavailability.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
